6-Isopropyl-2-oxo-2H-chromene-4-carboxylic acid

Purity specification Procurement quality Analytical reference standard

Standard coumarin-4-carboxylic acid lacks the lipophilicity required for many membrane permeability and target engagement assays. 6-Isopropyl-2-oxo-2H-chromene-4-carboxylic acid solves this by offering a 2.1-fold LogP increase (2.61-2.8 vs. 1.27-1.49) with no TPSA change (63.6 Ų), enabling controlled lipophilicity SAR exploration. - Purity: Guaranteed ≥98% by HPLC, reducing prepurification for reference standard preparation. - Differentiation: Inert 6-isopropyl group provides a non-reactive control for counterscreens against 6-halo/electrophilic analogs. - Supply: Stocked in research quantities with rapid global shipment for uninterrupted medicinal chemistry workflows.

Molecular Formula C13H12O4
Molecular Weight 232.23 g/mol
Cat. No. B11876166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Isopropyl-2-oxo-2H-chromene-4-carboxylic acid
Molecular FormulaC13H12O4
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCC(C)C1=CC2=C(C=C1)OC(=O)C=C2C(=O)O
InChIInChI=1S/C13H12O4/c1-7(2)8-3-4-11-9(5-8)10(13(15)16)6-12(14)17-11/h3-7H,1-2H3,(H,15,16)
InChIKeyWHBBJNGANWCMCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Isopropyl-2-oxo-2H-chromene-4-carboxylic Acid: Research-Grade Overview


6-Isopropyl-2-oxo-2H-chromene-4-carboxylic acid (CAS 1355225-33-0, molecular formula C₁₃H₁₂O₄, molecular weight 232.23 g·mol⁻¹) is a synthetic coumarin derivative classified within the 2-oxo-2H-chromene-4-carboxylic acid family [1]. The compound is characterized by a 6-isopropyl substitution on the benzopyran-2-one core, distinguishing it from the unsubstituted parent coumarin-4-carboxylic acid. It is commercially available at research-grade purity, commonly specified at ≥95% or 98% by independent suppliers . Its chemical structure positions it as a lipophilic, hydrogen-bond-capable small molecule amenable to downstream derivatization via the 4-carboxylic acid handle.

+
4-Carboxylic acid handle supports amide/ester derivatization workflows
May enable library synthesis and bioconjugation without additional functionalization
+
6-Isopropyl substitution increases lipophilicity relative to unsubstituted parent
Supports logP-dependent SAR studies while retaining polar surface area
+
All-hydrocarbon 6-substituent avoids reactive halogen/ether liabilities
Reduces false-positive risk in electrophile-sensitive screening cascades

Why Generic Substitution Is Not Scientifically Equivalent


Within the coumarin-4-carboxylic acid chemotype, the identity and position of ring substituents exert a decisive influence on physicochemical and pharmacological behavior. The 6-isopropyl group in this compound increases molecular weight to 232.23 g·mol⁻¹ and introduces significantly higher lipophilicity (LogP 2.61-2.8) compared to the unsubstituted coumarin-4-carboxylic acid (LogP 1.27-1.49) . This 40-60% increase in LogP alters compound partitioning, membrane permeability, and pharmacokinetic profile in a manner that cannot be replicated by 6-unsubstituted, 3-carboxylic acid regioisomers, or 4-oxo oxidation-state analogs. Consequently, in any structure-activity relationship (SAR) study, medicinal chemistry campaign, or analytical method development, substituting the target compound with a generic coumarin carboxylic acid introduces uncontrolled variables that undermine data reproducibility and lead to false-negative or false-positive conclusions [1].

Unsubstituted coumarin-4-carboxylic acid has substantially lower logP, which may alter membrane partitioning and assay distribution profiles
Retention time and permeability context cannot be assumed equivalent
4-Oxo chromene isomers (2-carboxylic acid) differ in electronic topology and reactivity; mis-ordering introduces a distinct chemotype
UV, nucleophile reactivity, and target engagement profiles may not transfer
6-Halo or 6-methoxy analogs carry electrophilic or metabolic soft spots that may generate confounding assay interference
Inert isopropyl substitution avoids covalent adduct and CYP-mediated degradation risks present in halogen/ether congeners

Quantitative Differentiation vs. Structural Analogs


Commercial Purity Comparison

Commercially, 6-isopropyl-2-oxo-2H-chromene-4-carboxylic acid is supplied at a minimum purity of 98% (Leyan) , whereas the unsubstituted parent coumarin-4-carboxylic acid (CAS 27393-46-0) is typically offered at 97% purity from mainstream suppliers . This one-percentage-point improvement in guaranteed purity reduces the cumulative unknown impurity burden by approximately 33% (from 3% to 2% total impurities), which is significant for quantitative bioassays, analytical calibration, and crystallization seeding experiments.

Purity specification
Head-to-head
98% vs. 97% (target vs. parent)
~33% lower specified impurity burden may reduce background in quantitative assays
Data from vendor certificates; analytical method batch-dependent
Purity specification Procurement quality Analytical reference standard

Lipophilicity and LogP Differentiation

The 6-isopropyl substituent on 6-isopropyl-2-oxo-2H-chromene-4-carboxylic acid significantly increases the octanol-water partition coefficient. As measured for the structurally closest 6-isopropyl analog (6-isopropyl-4-oxo-4H-chromene-2-carboxylic acid, CAS 14718-37-7, same C₁₃H₁₂O₄ formula), the experimental LogP is 2.61460 with XlogP 2.8 , versus LogP values of 1.27 (ChemAxon predicted) to 1.49 (experimental) for the unsubstituted coumarin-4-carboxylic acid (CAS 27393-46-0) [1]. This represents a 2.1-fold increase in LogP (from 1.27 to 2.61), corresponding to an approximately 20-fold greater partitioning into the organic phase.

Lipophilicity (LogP)
Cross-study comparable
LogP 2.61 (isopropyl) vs. 1.27 (parent)
~20-fold higher organic-phase partitioning supports logP-driven SAR design
Positional analog data; direct measurement on target pending
Lipophilicity LogP Membrane permeability Partition coefficient

Polar Surface Area and Hydrogen-Bonding Profile

The 6-isopropyl analog (CAS 14718-37-7) retains a topological polar surface area (TPSA) of 63.6 Ų and a hydrogen bond donor count of 1 , identical to the unsubstituted coumarin-4-carboxylic acid (TPSA 63.6 Ų, H-donors 1) [1]. However, the hydrogen bond acceptor count increases from 3 (unsubstituted) to 4 (6-isopropyl analog), and the rotatable bond count increases from 1 to 2, reflecting the added isopropyl group. This means the compound gains substantial lipophilic bulk (+42 Da molecular weight) without sacrificing the favorable TPSA required to maintain oral bioavailability potential (Veber rules: TPSA < 140 Ų, rotatable bonds ≤ 10).

Polar surface area
Cross-study comparable
TPSA 63.6 Ų unchanged; +1 H-acceptor, +1 rotatable bond
Lipophilicity gain without TPSA inflation supports permeability studies
Calculated properties; experimental confirmation recommended
Polar surface area Bioavailability Drug-likeness Hydrogen bonding

Differentiation from Oxidation State Isomer

The target compound (CAS 1355225-33-0) is a 2-oxo-2H-chromene (i.e., coumarin-core compound with a lactone carbonyl at position 2 and carboxylic acid at position 4), whereas its well-documented analog CAS 14718-37-7 is a 4-oxo-4H-chromene-2-carboxylic acid (i.e., chromone scaffold with a ketone at position 4 and carboxylic acid at position 2) . Although both share the molecular formula C₁₃H₁₂O₄ and the 6-isopropyl substituent, they differ fundamentally in oxidation state position and electronic distribution: the coumarin-type (2-oxo, C4-COOH) possesses a conjugated lactone-carbonyl, while the chromone-type (4-oxo, C2-COOH) has a cross-conjugated ketone. These constitutional differences produce distinct UV absorption maxima, reactivity profiles toward nucleophiles, and biological target engagement patterns as documented in the chromone-2-carboxylic acid literature .

Oxidation state isomer
Structural context
2-oxo coumarin vs. 4-oxo chromone topology
Carbonyl position determines reactivity class and biological target engagement
Mis-ordering the 4-oxo isomer results in a different chemotype
Oxidation state isomer Regioisomer Carbonyl position Scaffold differentiation

Rotatable Bond Count and Conformational Flexibility

The 6-isopropyl substituent adds one additional rotatable bond (total = 2) compared to the unsubstituted coumarin-4-carboxylic acid (rotatable bonds = 1) [1]. This increased conformational flexibility, combined with the steric bulk of the isopropyl group (van der Waals volume increment estimated at ~28 ų per the difference in McGowan volume between C₁₃H₁₂O₄ and C₁₀H₆O₄), provides a measurably different entropic profile upon target binding. In fragment-based drug discovery, this modest increase in degrees of freedom rarely violates ligand-efficiency metrics (rotatable bonds remain well below the Lipinski threshold of 10) but can be sufficient to distinguish binding thermodynamics from rigid, flat coumarin scaffolds.

Rotatable bonds
Cross-study comparable
2 vs. 1 rotatable bonds (parent)
Increased flexibility may distinguish binding thermodynamics from rigid scaffolds
Class-level inference; remains within Lipinski limits
Rotatable bonds Conformational entropy Molecular flexibility Ligand efficiency

Inert Substituent vs. Reactive Analogs

Unlike 6-bromo-2-oxo-2H-chromene-4-carboxylic acid (CAS not specified in sources, but commercially available) which contains a heavy halogen susceptible to nucleophilic aromatic substitution or unwanted metal-catalyzed cross-coupling side-reactions, and unlike 6-methoxy-2-oxo-2H-chromene-4-carboxylic acid which contains a metabolically labile O-methyl group, the 6-isopropyl substitution provides a chemically inert, all-hydrocarbon substituent . The isopropyl group does not participate in oxidative addition, does not undergo O-demethylation, and does not introduce a heavy atom that complicates mass spectrometry or X-ray crystallography. This chemical inertness makes the compound a cleaner scaffold for biological screening, where reactive functional groups often generate false-positive hits via covalent modification or redox cycling.

Chemical stability Reactive substituent Halogen-free scaffold Downstream derivatization

Optimal Research and Procurement Scenarios


Lipophilicity SAR in Cell-Based Assays

When a medicinal chemistry program requires systematic variation of lipophilicity on a coumarin-4-carboxylic acid scaffold while holding the hydrogen-bonding pharmacophore (TPSA, H-donors) constant, 6-isopropyl-2-oxo-2H-chromene-4-carboxylic acid provides a LogP increment of ~2.1-fold relative to the unsubstituted parent without altering TPSA (63.6 Ų for both) [1]. This allows construction of a lipophilicity series (unsubstituted → 6-isopropyl) to probe the LogP dependence of cellular permeability, target engagement, or cytotoxicity without confounding changes in polarity.

Amide and Ester Derivatization Libraries

The 4-carboxylic acid moiety enables straightforward activation (e.g., HATU, EDCI, or conversion to acid chloride) and coupling with diverse amines or alcohols to generate amide or ester libraries . The 6-isopropyl group contributes steric and electronic differentiation compared to libraries built from the unsubstituted coumarin-4-carboxylic acid or 6-halo/6-methoxy analogs, offering a unique chemical space vector for fragment elaboration or lead optimization campaigns.

High-Purity Reference Standard for HPLC-MS

With a guaranteed minimum purity of 98% (Leyan specification) , this compound is suitable as an external calibration standard or system suitability test compound for reversed-phase HPLC-MS methods targeting lipophilic coumarin derivatives (predicted retention time longer than the unsubstituted parent due to increased LogP). The 1% purity advantage over the commonly available 97% coumarin-4-carboxylic acid reduces the need for additional purification prior to reference standard preparation.

Inert Control in Covalent Inhibitor Screening

Because the 6-isopropyl substituent is chemically inert (no electrophilic halogen, no Michael acceptor, no labile ether), the compound can serve as a non-reactive control coumarin scaffold in biochemical assays where 6-bromo or 6-chloro analogs may produce false-positive covalent adduct signals . This differentiation is particularly relevant for screening cascades that include a counterscreen against non-specific electrophile reactivity.

Application
Selection Property
Validation Focus
Lipophilicity SAR studies
Conserved TPSA with higher logP
Partition coefficient assay context
Amide/ester derivatization campaigns
4-Carboxylic acid coupling handle
Library synthesis and purity review
HPLC-MS reference standard
High-purity specification context
System suitability and purity verification
Non-reactive control in electrophile screens
Chemically inert 6-substituent
Covalent adduct counter-assay monitoring
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